In polyacrylamide hydrogel polymerization, standard accelerators like TEMED often cause rapid cross-linking, resulting in turbid, brittle matrices. 3-(Dimethylamino)propanenitrile (DMAPN) provides precise control: • Slower initiation rate yields longer, more elastic polymer chains, reducing turbidity. • Essential three-carbon spacing ensures exclusive conversion to N,N-dimethyl-1,3-propanediamine (DMAPA) for downstream surfactants and polyurethane catalysts. • High-purity (>98%) tertiary amine catalyst suitable for protic ionic liquids and SO2 capture.
3-(Dimethylamino)propanenitrile (CAS: 1738-25-6), commonly known as DMAPN, is a bifunctional aliphatic nitrile featuring both a reactive cyano group and a tertiary amine. Industrially, it is a critical, high-volume precursor for the synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) and serves as a specialized tertiary amine catalyst in the polymerization of polyacrylamide and polyurethane hydrogels. Its specific physicochemical properties—namely its ability to modulate free-radical generation rates and its basicity—make it highly valuable for formulating advanced protic ionic liquids and controlling polymer matrix elasticity. For procurement professionals and materials scientists, DMAPN represents an essential building block where precise amine-nitrile spacing and controlled catalytic behavior are required .
Substituting DMAPN with more common tertiary amine catalysts (like TEMED) or simple alkyl nitriles often fails due to divergent reaction kinetics and structural outcomes. In hydrogel polymerization, standard accelerators like TEMED drive rapid chain cross-linking, which can result in turbid, brittle matrices; DMAPN’s specific basicity and steric profile slow the initiation rate, yielding longer, more elastic polymer chains. Furthermore, in precursor applications, the precise three-carbon spacing between the dimethylamino and nitrile groups is strictly required to yield the 1,3-diamine structure of DMAPA upon hydrogenation. Shorter or longer chain analogs are incompatible for downstream surfactant or polyurethane catalyst synthesis, making DMAPN a structurally necessary intermediate .
In the free-radical polymerization of acrylamide and bis-acrylamide, the choice of tertiary amine accelerator dictates the structural properties of the resulting gel. While N,N,N',N'-tetramethylethylenediamine (TEMED) is the standard, DMAPN acts as a specialized alternative that modulates the initiation rate. Comparative application data indicates that DMAPN causes slower polymerization kinetics than TEMED. This controlled rate allows for the formation of longer polymer chains, which directly translates to lower gel turbidity and significantly greater elasticity in the final hydrogel matrix [1].
| Evidence Dimension | Gel turbidity and elasticity |
| Target Compound Data | Slower polymerization yielding longer chains, high elasticity, and low turbidity |
| Comparator Or Baseline | TEMED (faster polymerization, higher turbidity, more brittle gels) |
| Quantified Difference | Qualitative shift to higher elasticity and optical clarity due to controlled radical generation |
| Conditions | Ammonium persulfate (APS)-initiated polyacrylamide gel (PAGE) or hydrogel synthesis |
Crucial for researchers and material scientists requiring highly transparent, mechanically robust, and elastic hydrogels that standard TEMED catalysis cannot provide.
DMAPN serves as a highly effective Brønsted base for the synthesis of cyano-containing protic ionic liquids (PILs) used in gas separation. When neutralized with methoxyacetic acid, the resulting PIL ([DMAPNH][MOAc]) exhibits exceptional selective absorption of SO2 over CO2. Experimental measurements demonstrated an ideal SO2/CO2 selectivity of 119 at 303.2 K and 1.0 bar, significantly outperforming conventional non-cyano ionic liquid baselines [1].
| Evidence Dimension | Ideal SO2/CO2 Selectivity |
| Target Compound Data | 119 (for[DMAPNH][MOAc]) |
| Comparator Or Baseline | Conventional ionic liquids (typically <50 under similar conditions) |
| Quantified Difference | Exceptionally high selectivity >100 |
| Conditions | 303.2 K and 1.0 bar gas absorption |
Justifies the procurement of DMAPN as a fundamental building block for next-generation, high-efficiency desulfurization solvents.
As the primary industrial precursor to N,N-dimethyl-1,3-propanediamine (DMAPA), DMAPN must undergo selective catalytic hydrogenation without succumbing to imine condensation side reactions. Recent catalytic studies demonstrate that DMAPN exhibits excellent processability over supported Ni-Cu alloy catalysts (e.g., Ni30Cu5/Al2O3). Under industrially relevant conditions (120 °C, 2.5 MPa H2), DMAPN achieves 100% conversion and >90% selectivity to the primary amine DMAPA. This represents a significant safety and selectivity improvement over traditional Raney Nickel catalysts, which are pyrophoric and prone to generating secondary amine by-products [1].
| Evidence Dimension | Conversion and Selectivity |
| Target Compound Data | 100% conversion, >90% selectivity to DMAPA |
| Comparator Or Baseline | Raney Nickel (lower selectivity, higher condensation by-products, pyrophoric hazard) |
| Quantified Difference | Near-quantitative conversion with >90% target selectivity using non-pyrophoric conditions |
| Conditions | 120 °C, 2.5 MPa H2 over Ni30Cu5/Al2O3 |
Validates DMAPN as a highly efficient, scalable precursor for diamine synthesis when paired with modern supported alloy catalysts.
In biological and toxicological research involving aliphatic nitriles, structural analogs often exhibit drastically different enzymatic interactions. While beta-aminopropionitrile (BAPN) is a well-known, potent inhibitor of lysyl oxidase—leading to the connective tissue disorder lathyrism—DMAPN does not inhibit lysyl oxidase activity. This enzymatic orthogonality allows DMAPN to be utilized in specific metabolic or neurotoxicological studies without confounding the extracellular matrix cross-linking pathways typically disrupted by other propionitriles [1].
| Evidence Dimension | Lysyl oxidase inhibition |
| Target Compound Data | No inhibition |
| Comparator Or Baseline | beta-aminopropionitrile (BAPN) (potent inhibitor) |
| Quantified Difference | Complete lack of lysyl oxidase inhibition compared to the primary amine analog |
| Conditions | In vivo / in vitro enzymatic assays |
Ensures researchers can select DMAPN for specific structural or toxicological studies without inducing unwanted lathyrism or matrix degradation.
Where controlled gelation kinetics, high elasticity, and low turbidity are required, DMAPN serves as a highly effective tertiary amine accelerator over TEMED. Its slower initiation rate provides structural control for advanced polyacrylamide matrices [1].
As the direct precursor for N,N-dimethyl-1,3-propanediamine, DMAPN is essential for manufacturing downstream surfactants (e.g., cocamidopropyl betaine) and polyurethane catalysts, offering high processability under selective hydrogenation conditions[2].
DMAPN acts as a highly selective Brønsted base for synthesizing cyano-functionalized PILs that require high selectivity for SO2 capture from CO2 streams, outperforming conventional ionic liquids in desulfurization applications [3].
Irritant;Health Hazard